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Compound of Interest

Compound Name: N-Methylformamide-d5

Cat. No.: B12062043

For Researchers, Scientists, and Drug Development Professionals

N-Methylformamide-d5 (NMF-d5), a deuterated isotopologue of N-Methylformamide, serves
as a critical tool in pharmaceutical research, primarily in the fields of drug metabolism and
pharmacokinetics (DMPK), and as an internal standard in bioanalytical assays. The substitution
of hydrogen atoms with deuterium provides a kinetic isotope effect and a distinct mass shift,
which are leveraged to elucidate metabolic pathways, modulate drug properties, and enhance
the accuracy of quantitative analysis.

Application Note 1: Investigating the Kinetic Isotope
Effect in Drug Metabolism

The replacement of hydrogen with deuterium at a site of metabolic transformation can
significantly slow down the rate of enzymatic reactions. This phenomenon, known as the
deuterium kinetic isotope effect (KIE), is a powerful tool for identifying rate-limiting steps in drug
metabolism and for designing "soft drugs" with improved pharmacokinetic profiles.

Key Applications:

o Metabolic Pathway Elucidation: By observing the change in metabolite formation upon
deuterium substitution, researchers can pinpoint the primary sites of metabolism on a drug
candidate.
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e Modulation of Pharmacokinetics: Slowing down metabolism can lead to increased drug
exposure (AUC), higher maximum concentrations (Cmax), and a longer half-life, potentially
allowing for lower or less frequent dosing.[1]

e Reduction of Toxic Metabolites: If a toxic metabolite is formed through a pathway susceptible
to the KIE, deuteration can shift metabolism towards safer pathways, reducing toxicity.

Quantitative Data Summary: Kinetic Isotope Effect

The following tables summarize the observed kinetic isotope effects in the metabolism of N-
Methylformamide and the impact of deuteration on the pharmacokinetics of the drug
enzalutamide.

Metabolite kH/KD (*+ SD) Metabolic Pathway

Urinary Methylamine 55(x0.2) Oxidative Demethylation

Urinary N-acetyl-S-(N- Glutathione Conjugation
_ 45 (+1.0)

methylcarbamoyl)-cysteine Pathway

Biliary S-(N- Glutathione Conjugation
_ 7.0 (+ 2.0)

methylcarbamoyl)glutathione Pathway

Table 1: Intermolecular Primary Kinetic Isotope Effects on the Metabolism of N-
Methylformamide in Mice. Data sourced from Threadgill et al., 1987.[2]
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Enzalutamide

d3-Enzalutamide

Parameter % Change
(ENT) (d3-ENT)
In Vitro Metabolic
Clearance (CLint)
Rat Liver Microsomes Higher 49.7% Lower 1 49.7%
Human Liver )
) Higher 72.9% Lower 1 72.9%
Microsomes
In Vivo
Pharmacokinetics in
Rats (10 mg/kg oral
dose)
Cmax Lower 35% Higher 1 35%
AUCO-t Lower 102% Higher 1 102%
M2 (N-demethyl )
Higher 8-fold Lower 1 87.5%

metabolite) Exposure

Table 2: Comparison of In Vitro and In Vivo Pharmacokinetic Parameters of Enzalutamide and

its Deuterated Analog. Data sourced from Li et al., 2017.[1]

Application Note 2: N-Methylformamide-d5 as an
Internal Standard in LC-MS/MS Bioanalysis

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-

MS/MS), a stable isotope-labeled internal standard (SIL-1S) is the gold standard for achieving

high accuracy and precision. NMF-d5, with its mass shift of +5 Da, serves as an ideal internal

standard for the quantification of N-Methylformamide.

Advantages of using NMF-d5 as an Internal Standard:

o Compensates for Matrix Effects: Co-elution with the analyte ensures that both experience

similar ionization suppression or enhancement, leading to a more accurate analyte-to-

internal standard response ratio.
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o Corrects for Sample Preparation Variability: Any loss of analyte during extraction,
evaporation, and reconstitution is mirrored by the internal standard.

» Improves Precision and Accuracy: Normalization of the analyte response to the internal
standard response minimizes variability due to instrument performance and sample
handling.

Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of a
Deuterated Drug Candidate

This protocol outlines a general procedure for a comparative pharmacokinetic study in rodents
to evaluate the effect of deuteration.

. Animal Dosing and Sampling:

House male Sprague Dawley rats in appropriate conditions with free access to food and
water.

Divide animals into two groups: Group 1 receives the non-deuterated drug, and Group 2
receives the deuterated drug (e.g., NMF vs. NMF-d5).

Administer the compounds orally or intravenously at a predetermined dose.

Collect blood samples (approximately 0.2 mL) from the tail vein at specified time points (e.qg.,
0,0.25,0.5,1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant
(e.g., EDTA).

Centrifuge the blood samples to separate plasma.

Store plasma samples at -80°C until analysis.

. Sample Preparation for LC-MS/MS Analysis:

Thaw plasma samples on ice.

To 50 L of plasma, add 150 pL of a protein precipitation solvent (e.g., acetonitrile)
containing the internal standard (a different deuterated analog if quantifying the deuterated
drug).

Vortex mix for 1 minute to precipitate proteins.

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of
nitrogen.
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» Reconstitute the residue in 100 pL of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:

* Inject the reconstituted sample onto a suitable C18 reverse-phase column.

e Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and
acetonitrile with 0.1% formic acid (B).

o Perform mass spectrometric detection using a triple quadrupole mass spectrometer in
multiple reaction monitoring (MRM) mode.

o Optimize the MRM transitions for the parent drug, the deuterated drug, and the internal
standard.

4. Data Analysis:

o Construct a calibration curve by plotting the peak area ratio of the analyte to the internal
standard against the analyte concentration.

o Determine the concentration of the drug in the plasma samples from the calibration curve.

o Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance) using
appropriate software.

Protocol 2: Quantification of N-Methylformamide in
Plasma using NMF-d5 as an Internal Standard

This protocol describes a method for the quantitative analysis of N-Methylformamide in human
plasma using NMF-d5 as an internal standard.

1. Preparation of Standards and Quality Controls:

o Prepare a stock solution of N-Methylformamide and NMF-d5 in methanol.

o Prepare a series of calibration standards by spiking blank human plasma with known
concentrations of N-Methylformamide.

o Prepare quality control (QC) samples at low, medium, and high concentrations in the same
manner.

2. Sample Preparation:

e To 100 pL of plasma sample (calibration standard, QC, or unknown), add 20 uL of the NMF-
d5 internal standard working solution.
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Add 300 pL of ice-cold acetonitrile to precipitate proteins.

Vortex for 2 minutes.

Centrifuge at 12,000 x g for 10 minutes at 4°C.

Transfer the supernatant to a new tube and inject a portion into the LC-MS/MS system.

. LC-MS/MS Conditions:

LC System: Agilent 1200 Series or equivalent

Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 3.5 pm) or equivalent

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Flow Rate: 0.4 mL/min

Gradient: Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to
5% B and re-equilibrate.

MS System: AB Sciex API 4000 or equivalent

lonization Mode: Electrospray lonization (ESI), Positive

MRM Transitions:

N-Methylformamide: Q1/Q3 transition to be determined based on the specific instrument.
N-Methylformamide-d5: Q1/Q3 transition to be determined, reflecting the mass shift.

. Data Analysis and Quantification:

Integrate the peak areas for N-Methylformamide and NMF-d5.

Calculate the peak area ratio of N-Methylformamide to NMF-d5.

Construct a linear regression calibration curve of the peak area ratio versus the
concentration of the calibration standards.

Determine the concentration of N-Methylformamide in the unknown samples from the
calibration curve.
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Metabolic pathway of N-Methylformamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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